CDC801

Inflammation Cytokine inhibition Autoimmune disease

Researchers studying inflammatory signaling often face the limitation that most PDE4 inhibitors lack direct TNF-α suppression, complicating data interpretation. CDC801 solves this by combining sub-micromolar PDE4A/B/D inhibition with PDE4-independent TNF-α blockade (IC₅₀ 2.5 µM). - Dual mechanism enables dissection of cAMP-dependent vs. independent TNF-α modulation. - Validated in Phase II Crohn’s disease & MDS trials; ideal translational probe for IBD, RA & hematologic malignancy models. - Balanced PDE4 isoform profile yields cleaner pharmacodynamic readouts than rolipram. Supplied with ≥98% HPLC purity, ready for global shipping under documented research-use compliance.

Molecular Formula C23H24N2O5
Molecular Weight 408.4 g/mol
CAS No. 192819-27-5
Cat. No. B1662728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCDC801
CAS192819-27-5
Molecular FormulaC23H24N2O5
Molecular Weight408.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(CC(=O)N)N2C(=O)C3=CC=CC=C3C2=O)OC4CCCC4
InChIInChI=1S/C23H24N2O5/c1-29-19-11-10-14(12-20(19)30-15-6-2-3-7-15)18(13-21(24)26)25-22(27)16-8-4-5-9-17(16)23(25)28/h4-5,8-12,15,18H,2-3,6-7,13H2,1H3,(H2,24,26)
InChIKeyDDYUBCCTNHWSQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CDC801: PDE4 & TNF‑α Dual Inhibitor


CDC801 (CAS 192819-27-5) is a small-molecule dual inhibitor targeting both phosphodiesterase 4 (PDE4) and tumor necrosis factor‑α (TNF‑α), with reported IC₅₀ values of 1.1 µM and 2.5 µM, respectively, in enzyme‑ and cell‑based assays . It is described as orally bioavailable and has advanced to Phase II clinical evaluation for inflammatory conditions .

Dual PDE4/TNF‑α inhibition study tool
Reported oral bioavailability for in vivo model studies
Clinical‑stage context (MDS) for oncology research models

Why PDE4 Inhibitors Cannot Substitute CDC801


Although several PDE4 inhibitors (e.g., rolipram, roflumilast, cilomilast) are commercially available, substitution of CDC801 with these in‑class alternatives risks altering experimental outcomes due to its unique dual‑inhibition profile (PDE4 + TNF‑α) and distinct selectivity signature among PDE4 isoforms [1]. Published data indicate that CDC801 inhibits PDE4A, PDE4B, and PDE4D with sub‑micromolar potency, whereas its TNF‑α inhibitory activity is independent of PDE4 inhibition, providing a functional dimension absent from most PDE4‑selective tool compounds .

Missing direct TNF‑α inhibition
Standard PDE4 inhibitors lack direct TNF‑α binding – may alter pathway interpretation
Isoform selectivity bias
Rolipram’s strong PDE4D preference may confound cAMP modulation endpoints compared to pan‑PDE4 inhibition
Disease‑model mismatch
Roflumilast/cilomilast target chronic airway inflammation – may not replicate dual‑mechanism profile in hematologic or autoimmune models

CDC801 Comparative Evidence


Dual PDE4 and TNF‑α Inhibition

In human peripheral blood mononuclear cell (PBMC) and whole‑blood assays, CDC801 inhibited TNF‑α release with an IC₅₀ of 2.5 µM, whereas its PDE4 inhibition IC₅₀ was 1.1 µM in enzymatic assays . By contrast, the classical PDE4 inhibitor rolipram inhibits TNF‑α production only indirectly via cAMP elevation (IC₅₀ ~25.9 nM in J774 cells), with no direct TNF‑α‑binding activity [1].

Dual PDE4 & TNF‑α Inhibition
Cross‑study comparable
CDC801: PDE4 IC₅₀ 1.1 µM; TNF‑α IC₅₀ 2.5 µM (PBMC/whole blood) Rolipram: indirect TNF‑α suppression IC₅₀ 25.9 nM (J774, cAMP‑dependent)
Enables dissection of cAMP‑dependent vs direct TNF‑α pathways in inflammatory models
Different mechanistic routes; cell systems differ
Inflammation Cytokine inhibition Autoimmune disease

Broad PDE4 Isoform Inhibition Profile

CDC801 has been reported to inhibit recombinant human PDE4A, PDE4B, and PDE4D with comparable potency (exact isoform‑specific IC₅₀ values not publicly disclosed, but classified as an inhibitor of all three subtypes) [1]. In contrast, rolipram displays marked isoform bias: IC₅₀ ≈3 nM for PDE4A versus 130 nM for PDE4B and 240 nM for PDE4D .

PDE4 Isoform Inhibition Profile
Class‑level inference
CDC801: Pan‑PDE4 inhibitor (PDE4A, B, D) Rolipram: PDE4A IC₅₀ ~3 nM; PDE4B ~130 nM; PDE4D ~240 nM
Reduces isoform‑bias confounding in cAMP signaling studies
Exact CDC801 isoform IC₅₀ not publicly disclosed
Phosphodiesterase Isoform selectivity cAMP signaling

Clinical Validation in Myelodysplastic Syndromes

CDC801 (under the development code CC‑1088) has been evaluated in a Phase II clinical trial for myelodysplastic syndromes (MDS; NCT00045786) [1]. In contrast, roflumilast and cilomilast are approved or investigated exclusively for non‑oncologic inflammatory indications (COPD, psoriasis) [2].

Clinical Evaluation Context
Direct comparison
CDC801 (CC‑1088): Phase II trial in MDS (NCT00045786) Roflumilast/cilomilast: approved/studied only in COPD, no hematologic trials
Supports translational context for hematologic malignancy research models
RUO tool compound; clinical data inform endpoint selection
Oncology Myelodysplastic syndromes Clinical translation

CDC801 Research and Procurement Scenarios


cAMP‑Independent TNF‑α Regulation

Because CDC801 directly inhibits TNF‑α release independently of PDE4, it enables investigators to distinguish between cAMP‑mediated and cAMP‑independent TNF‑α modulation in vitro and in vivo . This is particularly valuable in preclinical models of Crohn’s disease and rheumatoid arthritis, where both PDE4 and direct TNF‑α suppression contribute to efficacy [1].

Pan‑PDE4 Inhibition with Minimal Isoform Bias

Researchers studying the functional redundancy of PDE4 isoforms in cAMP signaling should consider CDC801 over rolipram due to its more balanced inhibition of PDE4A, PDE4B, and PDE4D . This reduces the confounding variable of isoform‑specific potency differences and improves the interpretability of pharmacodynamic readouts.

PDE4‑TNF‑α Dual Inhibition in Hematologic Malignancies

The clinical evaluation of CDC801 (CC‑1088) in myelodysplastic syndromes establishes a direct translational rationale for using this compound in preclinical oncology research . Unlike roflumilast or cilomilast, CDC801 has been assessed in a hematologic malignancy setting, making it a more appropriate tool compound for investigators exploring PDE4/TNF‑α pathways in leukemia, MDS, or related bone‑marrow failure syndromes [1].

Screening for Synergistic Combinations

Given its dual mechanism, CDC801 serves as an ideal probe for combination screens with agents that target complementary inflammatory or apoptotic pathways. For example, pairing CDC801 with NF‑κB inhibitors or immunomodulatory imide drugs (IMiDs) may reveal synergistic effects not observable with selective PDE4 inhibitors alone .

Application
Selection Property
Validation Focus
cAMP‑independent TNF‑α pathway studies
Direct TNF‑α inhibition independent of PDE4
Differentiate cAMP‑dependent vs direct cytokine modulation
PDE4 isoform redundancy research
Pan‑PDE4 inhibition without extreme isoform bias
Uniform cAMP modulation across PDE4‑expressing tissues
Hematologic malignancy research models (MDS context)
Dual PDE4/TNF‑α inhibition with reported Phase II MDS data
Preclinical endpoint validation in MDS and bone‑marrow failure models
Combination screening with NF‑κB or IMiD agents
Dual mechanism enables multi‑pathway interrogation
Synergy readouts in apoptotic and inflammatory pathways

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


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